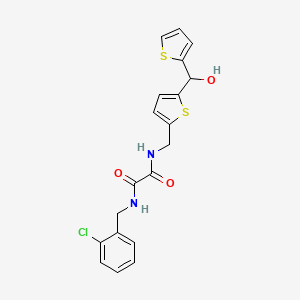

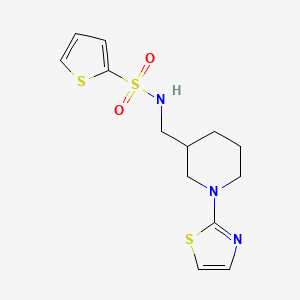

![molecular formula C23H27N5O4 B2505780 methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate CAS No. 1105231-92-2](/img/structure/B2505780.png)

methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is part of a broad range of small-molecule drugs metabolized by hepatic Cytochrome P450 (CYP) enzymes. Understanding the selectivity and potency of chemical inhibitors of these enzymes is crucial, as metabolism-based drug–drug interactions (DDIs) can potentially occur when multiple drugs are coadministered. The review by Khojasteh et al. (2011) explores the selectivity and potency of these inhibitors, emphasizing the importance of careful in vitro assessment to predict possible DDIs (Khojasteh et al., 2011).

DNA Minor Groove Binders

The compound's structural components, particularly the piperazine moiety, relate to the study of DNA minor groove binders like Hoechst 33258. Hoechst 33258, a bis-benzimidazole family member, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This highlights the compound's potential role in understanding DNA sequence recognition and binding, and its implications in rational drug design and as a model system for investigating molecular interactions with DNA (Issar & Kakkar, 2013).

Formation and Fate of Heterocyclic Amines

The compound's heterocyclic structure aligns with research on heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), formed by reactions involving phenylacetaldehyde and creati(ni)ne. The review by Zamora & Hidalgo (2015) discusses the contribution of carbohydrates and lipids to PhIP formation and fate, providing insights into the complex carbonyl chemistry in foods upon processing and storage. This parallels the compound's potential metabolic pathways and interactions (Zamora & Hidalgo, 2015).

Chemistry of Heterocyclic Compounds

The compound's heterocyclic nature is closely associated with the chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, a scaffold in the synthesis of various heterocycles. The review by Gomaa & Ali (2020) highlights the significance of such heterocyclic compounds in synthesizing diverse heterocycles and dyes, emphasizing the unique reactivity and potential applications in developing new molecules and transformations (Gomaa & Ali, 2020).

properties

IUPAC Name |

methyl 2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-16(2)27-13-18(22(30)26-11-9-25(10-12-26)15-20(29)32-3)21-19(14-27)23(31)28(24-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQPAXIEMKSBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)